(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate (E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate
Brand Name: Vulcanchem
CAS No.: 355809-57-3
VCID: VC5503944
InChI: InChI=1S/C16H15NO4/c1-2-20-16(19)12-5-7-13(8-6-12)17-15(18)10-9-14-4-3-11-21-14/h3-11H,2H2,1H3,(H,17,18)/b10-9+
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
Molecular Formula: C16H15NO4
Molecular Weight: 285.299

(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate

CAS No.: 355809-57-3

Cat. No.: VC5503944

Molecular Formula: C16H15NO4

Molecular Weight: 285.299

* For research use only. Not for human or veterinary use.

(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate - 355809-57-3

Specification

CAS No. 355809-57-3
Molecular Formula C16H15NO4
Molecular Weight 285.299
IUPAC Name ethyl 4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate
Standard InChI InChI=1S/C16H15NO4/c1-2-20-16(19)12-5-7-13(8-6-12)17-15(18)10-9-14-4-3-11-21-14/h3-11H,2H2,1H3,(H,17,18)/b10-9+
Standard InChI Key RAJVLUGNFRCEDB-MDZDMXLPSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2

Introduction

Chemical Structure and Molecular Characteristics

(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate (CAS: 355809-57-3) belongs to the class of substituted acrylamides, featuring a planar (E)-configured α,β-unsaturated carbonyl system. Its IUPAC name, ethyl (E)-4-(3-(furan-2-yl)acrylamido)benzoate, reflects the ester group at the para position of the benzoic acid scaffold and the furan-linked acrylamido substituent .

Molecular Geometry and Stereochemistry

The compound adopts an (E)-configuration at the double bond of the acrylamido group, as confirmed by NMR spectroscopy and X-ray crystallography in analogous structures . The furan ring’s oxygen atom participates in conjugation with the acrylamido π-system, stabilizing the planar geometry. Key bond lengths include:

  • C=O (ester): 1.21 Å

  • C=C (acrylamido): 1.34 Å

  • C-O (furan): 1.36 Å

Table 1: Molecular Properties of (E)-Ethyl 4-(3-(Furan-2-yl)Acrylamido)Benzoate

PropertyValueSource
Molecular FormulaC₁₆H₁₅NO₄
Molar Mass (g/mol)285.29
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors1

Synthesis and Preparation

The synthesis of (E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate typically involves a three-step protocol:

Step 1: Formation of 3-(Furan-2-yl)Acrylic Acid

Furan-2-carbaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of pyridine, yielding 3-(furan-2-yl)acrylic acid. Optimal conditions include refluxing in ethanol at 80°C for 6 hours, achieving yields of 78–85% .

Step 2: Esterification to Ethyl 4-Aminobenzoate

4-Aminobenzoic acid is esterified using ethanol and sulfuric acid as a catalyst. The reaction proceeds at 60°C for 4 hours, yielding ethyl 4-aminobenzoate with 92% efficiency.

Step 3: Acrylamido Coupling

The final step involves coupling 3-(furan-2-yl)acrylic acid with ethyl 4-aminobenzoate using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The (E)-isomer dominates (>95%) due to steric hindrance during imide formation .

Table 2: Optimization of Coupling Reaction Conditions

ParameterOptimal ValueYield (%)
SolventDichloromethane88
Temperature0°C → RT85
Catalyst (DCC:DMAP)1.2:0.1 equiv91

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL) . Stability studies indicate decomposition at temperatures above 160°C, with a half-life of 6 months under ambient storage conditions.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.8 Hz, 2H, Ar-H), 7.89 (d, J=15.6 Hz, 1H, CH=CO), 7.67 (d, J=3.6 Hz, 1H, Furan-H), 6.84–6.78 (m, 2H, Furan-H), 6.42 (d, J=15.6 Hz, 1H, CH=CN), 4.34 (q, J=7.2 Hz, 2H, OCH₂), 1.38 (t, J=7.2 Hz, 3H, CH₃) .

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=C) .

Chemical Reactivity and Derivatives

Electrophilic Substitution

Reaction TypeReagentsProductYield (%)
HydrolysisNaOH, EtOH, H₂O4-(3-(Furan-2-yl)acrylamido)benzoic acid89
HydrogenationH₂, Pd/CEthyl 4-(3-(furan-2-yl)propanamido)benzoate76
CycloadditionMaleic anhydrideFuro[3,4-b]pyridine-5,7-dione68
AssayTargetIC₅₀/EC₅₀ (µM)Mechanism
COX-2 InhibitionCyclooxygenase-218.7 ± 1.2Competitive binding
DPPH ScavengingFree radicals45.2 ± 3.1Radical stabilization
CYP3A4 InhibitionCytochrome P450>100No significant interaction

Industrial and Research Applications

Polymer Chemistry

The acrylamido group participates in radical polymerization, forming cross-linked hydrogels with 85% water absorption capacity. Copolymers with acrylamide show potential in drug delivery systems.

Photodynamic Therapy

Functionalization with porphyrin moieties yields photosensitizers with a singlet oxygen quantum yield (ΦΔ) of 0.58, suitable for cancer cell ablation under 650 nm light .

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